4,4'-Bis(aliloxi)benzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

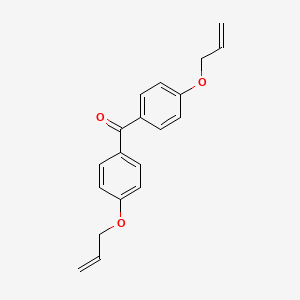

4,4’-Bis(allyloxy)benzophenone: is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two allyloxy groups attached to the benzene rings of the benzophenone core

Aplicaciones Científicas De Investigación

4,4’-Bis(allyloxy)benzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Materials Science: Employed in the development of photo-initiators for polymerization reactions, particularly in the field of multi-photon lithography.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of biologically active compounds.

Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials due to its ability to undergo polymerization reactions.

Mecanismo De Acción

Target of Action

Benzophenone derivatives have been reported to exhibit antitumor activity .

Mode of Action

Benzophenone derivatives have been shown to exhibit antitumor activity . The mechanism of action of these compounds often involves interaction with key genes and tumor pathways .

Biochemical Pathways

Benzophenone derivatives have been reported to interact with key genes and tumor pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(allyloxy)benzophenone typically involves the reaction of 4,4’-dihydroxybenzophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy groups.

Industrial Production Methods: Industrial production of 4,4’-Bis(allyloxy)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Bis(allyloxy)benzophenone undergoes various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group of the benzophenone core can be reduced to form secondary alcohols.

Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of 4,4’-bis(formyloxy)benzophenone or 4,4’-bis(carboxyloxy)benzophenone.

Reduction: Formation of 4,4’-bis(allyloxy)benzhydrol.

Substitution: Formation of various substituted benzophenone derivatives.

Comparación Con Compuestos Similares

4,4’-Dihydroxybenzophenone: Lacks the allyloxy groups and is used as a precursor in the synthesis of 4,4’-Bis(allyloxy)benzophenone.

4,4’-Bis(diethylamino)benzophenone:

4-(Allyloxy)benzophenone: Contains only one allyloxy group and exhibits different reactivity and applications compared to 4,4’-Bis(allyloxy)benzophenone.

Uniqueness: 4,4’-Bis(allyloxy)benzophenone is unique due to the presence of two allyloxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of advanced materials.

Actividad Biológica

4,4'-Bis(allyloxy)benzophenone is an organic compound classified under benzophenones, characterized by the presence of two allyloxy groups attached to its benzene rings. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and material science.

Chemical Structure and Properties

- Chemical Formula : C17H18O3

- Molecular Weight : 286.33 g/mol

- CAS Number : 136074-26-5

The structural formula can be represented as follows:

Research indicates that benzophenone derivatives, including 4,4'-Bis(allyloxy)benzophenone, exhibit antitumor activity . The proposed mechanisms include:

- Interference with Tumor Pathways : These compounds may interact with key genes involved in tumor progression.

- Induction of Apoptosis : They may initiate programmed cell death in cancer cells through various biochemical pathways.

Antitumor Properties

Several studies have highlighted the antitumor effects of 4,4'-Bis(allyloxy)benzophenone:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various human tumor cell lines, indicating potential for use in cancer therapy.

- Mechanistic Insights : The compound has been shown to induce apoptosis via the mitochondrial pathway, affecting the expression of Bcl-2 family proteins.

Comparison with Other Benzophenone Derivatives

| Compound | Antitumor Activity | Mechanism of Action |

|---|---|---|

| 4,4'-Bis(allyloxy)benzophenone | Yes | Induces apoptosis; interacts with tumor genes |

| 4,4'-Dihydroxybenzophenone | Moderate | Antioxidant properties; less cytotoxicity |

| 4-(Allyloxy)benzophenone | Low | Limited biological activity |

Study 1: Antitumor Efficacy in Breast Cancer

A study published in Cancer Letters investigated the effects of 4,4'-Bis(allyloxy)benzophenone on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.

Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of 4,4'-Bis(allyloxy)benzophenone led to reduced tumor growth rates and improved survival rates compared to control groups. The mechanism was attributed to enhanced immune response and direct cytotoxic effects on tumor cells.

Biochemical Pathways

The biological activity of 4,4'-Bis(allyloxy)benzophenone is mediated through several biochemical pathways:

- Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.

- Gene Expression Modulation : It influences the expression of genes associated with cell cycle regulation and apoptosis.

Applications in Material Science

Apart from its biological activities, 4,4'-Bis(allyloxy)benzophenone is utilized as a photo-initiator in polymerization reactions, particularly in multi-photon lithography. Its ability to absorb UV light allows it to initiate chemical reactions that are crucial for developing advanced materials.

Propiedades

IUPAC Name |

bis(4-prop-2-enoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h3-12H,1-2,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIAUZQWMLBMKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.